molecular formula C4H8N2OS B12330485 6-Sulfanyl-1,3-diazinan-4-one

6-Sulfanyl-1,3-diazinan-4-one

Cat. No.: B12330485
M. Wt: 132.19 g/mol
InChI Key: UVDHJPSYVVLXKC-UHFFFAOYSA-N
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Description

6-Sulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanyl-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diazinanone derivative with a sulfur-containing reagent. For example, the reaction of 1,3-diazinan-4-one with thiol compounds under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted diazinanone derivatives.

Scientific Research Applications

6-Sulfanyl-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfanyl-1,3-diazinan-4-one involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Sulfanyl-1,3-thiazinan-4-one: Similar structure but contains a sulfur atom in the ring.

    6-Sulfanyl-1,3-oxazinan-4-one: Contains an oxygen atom in the ring instead of sulfur.

    6-Sulfanyl-1,3-diazepan-4-one: Has a seven-membered ring structure.

Uniqueness

6-Sulfanyl-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

6-sulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C4H8N2OS/c7-3-1-4(8)6-2-5-3/h4,6,8H,1-2H2,(H,5,7)

InChI Key

UVDHJPSYVVLXKC-UHFFFAOYSA-N

Canonical SMILES

C1C(NCNC1=O)S

Origin of Product

United States

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